molecular formula C20H17Cl2NO B5111892 (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine

(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine

Cat. No. B5111892
M. Wt: 358.3 g/mol
InChI Key: VZSZDESVYVYTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine, also known as CMX-2043, is a small molecule therapeutic agent that has shown potential in treating various diseases. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. It has also been shown to inhibit the nuclear factor-kappa B (NF-kB) pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cardiovascular diseases, neurodegenerative diseases, and metabolic disorders. Another direction is to investigate its safety and efficacy in humans. Additionally, future studies could focus on developing new synthesis methods for (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine that improve its solubility and bioavailability. Finally, future studies could investigate the potential use of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 3,4-dichlorobenzylamine and 4-methoxy-3-biphenylamine. The two compounds are first reacted with each other using palladium-catalyzed cross-coupling reaction to form the desired product, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methoxy-5-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-24-20-10-8-16(15-5-3-2-4-6-15)12-19(20)23-13-14-7-9-17(21)18(22)11-14/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSZDESVYVYTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorobenzyl)(4-methoxy-3-biphenylyl)amine

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